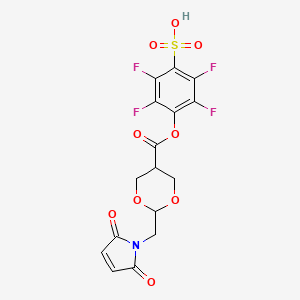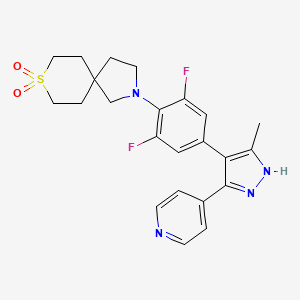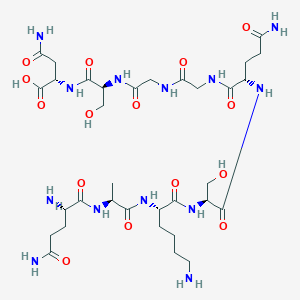
5-HT6/5-HT2A receptor ligand-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT6/5-HT2A receptor ligand-2 is a compound that acts as a dual antagonist for the 5-HT6 and 5-HT2A receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception. The compound has shown potential in enhancing cognitive functions and has been studied for its therapeutic applications in treating neurological disorders .
Preparation Methods
The synthesis of 5-HT6/5-HT2A receptor ligand-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of indole derivatives, which are reacted with various reagents to form the desired ligand. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-HT6/5-HT2A receptor ligand-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ligand can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
5-HT6/5-HT2A receptor ligand-2 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool to study the binding and activation of serotonin receptors. In biology, it helps in understanding the role of serotonin in various physiological processes. In medicine, the compound has shown potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia by enhancing cognitive functions and reducing symptoms. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting serotonin receptors .
Mechanism of Action
The mechanism of action of 5-HT6/5-HT2A receptor ligand-2 involves its binding to the 5-HT6 and 5-HT2A receptors, which are G protein-coupled receptors. Upon binding, the compound acts as an antagonist, blocking the activation of these receptors by serotonin. This inhibition leads to changes in downstream signaling pathways, including the modulation of neurotransmitter release and receptor desensitization. The molecular targets and pathways involved include the Gq/11 and β-arrestin2 transducers, which play a role in the compound’s effects on cognition and mood regulation .
Comparison with Similar Compounds
5-HT6/5-HT2A receptor ligand-2 is unique compared to other similar compounds due to its dual antagonistic activity on both 5-HT6 and 5-HT2A receptors. Similar compounds include psilocin analogues, which also target serotonin receptors but may have different selectivity and therapeutic profiles. For example, psilocybin and LSD are known to act on 5-HT2A receptors but have distinct pharmacological effects and therapeutic applications. The uniqueness of this compound lies in its ability to modulate both receptor subtypes, offering potential advantages in treating complex neurological disorders .
Properties
Molecular Formula |
C20H18FN3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[5-[[2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamino]methyl]furan-2-yl]phenol |
InChI |
InChI=1S/C20H18FN3O2/c21-15-9-18-14(10-23-20(18)24-11-15)7-8-22-12-17-5-6-19(26-17)13-1-3-16(25)4-2-13/h1-6,9-11,22,25H,7-8,12H2,(H,23,24) |
InChI Key |
VTRMFVAGEAFJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=N4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


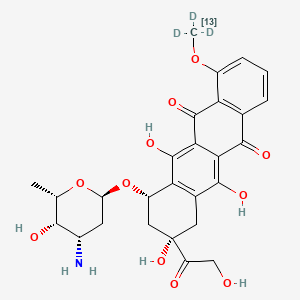
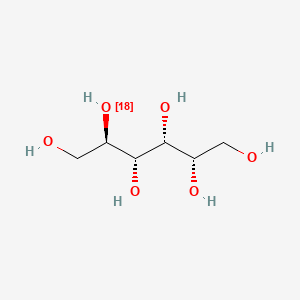
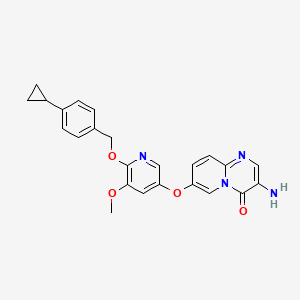
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
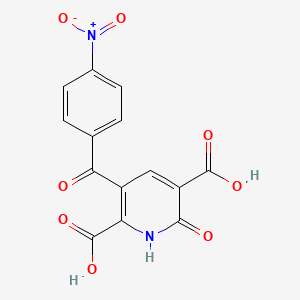
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
